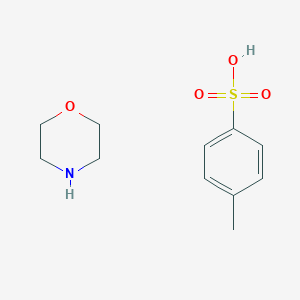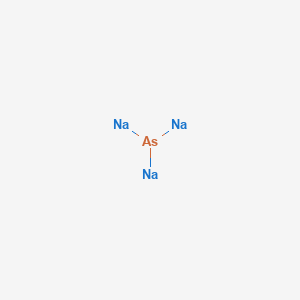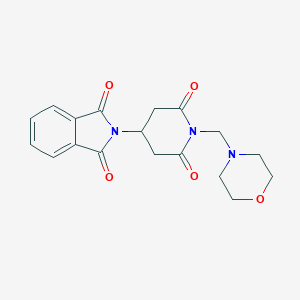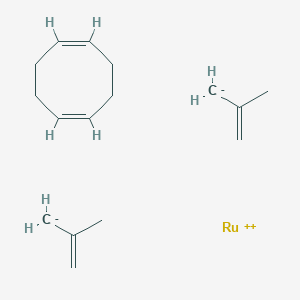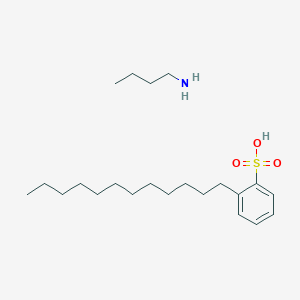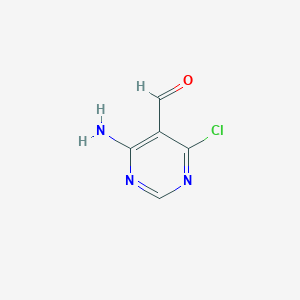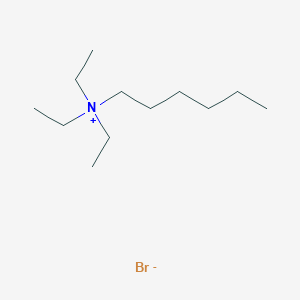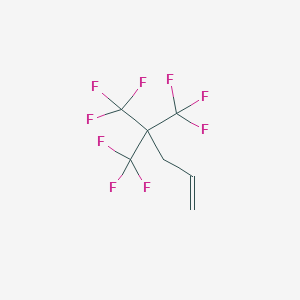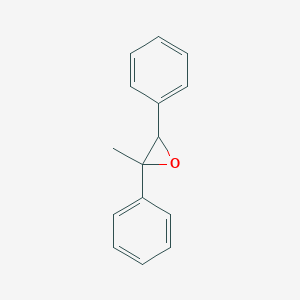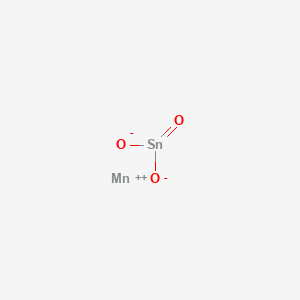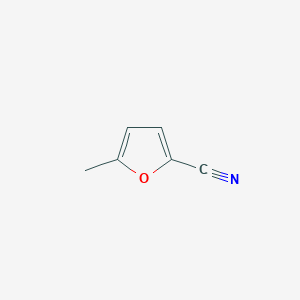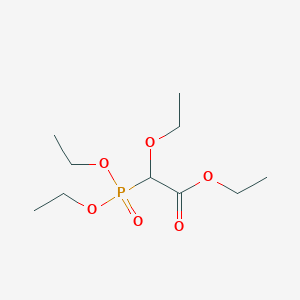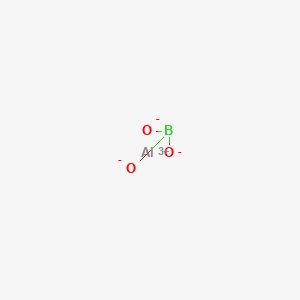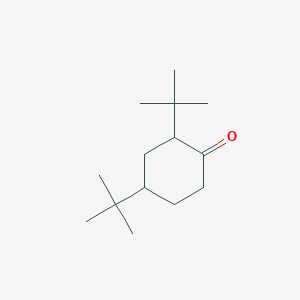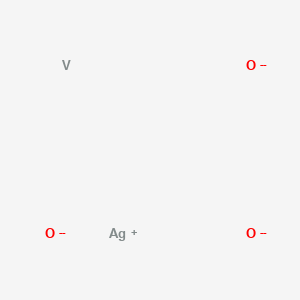
Silver vanadium oxide (Ag3VO4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver vanadium oxide (Ag3VO4) is a promising material that has gained significant attention in the field of electrochemistry. It is a silver-based compound that exhibits excellent electrochemical properties, making it suitable for use in various electrochemical applications.
Wirkmechanismus
The mechanism of action of silver vanadium oxide is based on its electrochemical properties. It exhibits excellent conductivity, which allows for efficient electron transfer. Additionally, it has a high specific surface area, which provides a large active surface for electrochemical reactions. These properties make silver vanadium oxide an excellent electrode material for various electrochemical applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silver vanadium oxide. However, some studies have shown that it exhibits low toxicity and biocompatibility, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using silver vanadium oxide in lab experiments include its high electrochemical activity, low cost, and ease of synthesis. However, its limitations include its low stability in aqueous solutions and its tendency to agglomerate, which can affect its electrochemical performance.
Zukünftige Richtungen
There are several future directions for the research and development of silver vanadium oxide. These include the optimization of its synthesis method, the exploration of its potential biomedical applications, and the development of new electrochemical devices based on its unique properties. Additionally, further research is needed to understand its mechanism of action and its potential toxicity.
In conclusion, silver vanadium oxide is a promising material with excellent electrochemical properties. Its unique properties make it suitable for use in various electrochemical applications, including batteries, supercapacitors, and electrochromic devices. Further research is needed to explore its potential biomedical applications and to optimize its synthesis method.
Synthesemethoden
Silver vanadium oxide can be synthesized using various methods, including sol-gel, hydrothermal, and co-precipitation methods. Among these methods, the sol-gel method is the most widely used due to its simplicity and low cost. This method involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Silver vanadium oxide has been extensively studied for its electrochemical properties. It has been used as an electrode material in various electrochemical devices, such as batteries, supercapacitors, and electrochromic devices. In addition, it has also been used as a catalyst for the oxidation of organic compounds and as a photocatalyst for the degradation of pollutants.
Eigenschaften
CAS-Nummer |
15124-04-6 |
|---|---|
Produktname |
Silver vanadium oxide (Ag3VO4) |
Molekularformel |
AgO3V-5 |
Molekulargewicht |
206.808 g/mol |
IUPAC-Name |
silver;oxygen(2-);vanadium |
InChI |
InChI=1S/Ag.3O.V/q+1;3*-2; |
InChI-Schlüssel |
MJRROQNRIPWPGY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[V].[Ag+] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[V].[Ag+] |
Andere CAS-Nummern |
15124-04-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



